3-(Difluoromethoxy)-4-methoxyaniline
Description
3-(Difluoromethoxy)-4-methoxyaniline (CAS: 97963-82-1, 1461705-57-6; MFCD: MFCD09376382, MFCD25371276) is a fluorinated aromatic amine with the molecular formula C₈H₉F₂NO₂ and a molecular weight of 189 Da . Its structure features a difluoromethoxy (-OCF₂H) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aniline ring. Key physicochemical properties include a LogP of 1.76, polar surface area of 44 Ų, and three hydrogen-bond acceptors, making it moderately lipophilic and suitable for applications in medicinal chemistry and agrochemical research .
The compound is commercially available from suppliers such as Enamine Ltd, UORSY, and Princeton Biomolecular Research, with purity levels ≥90% and prices ranging from $74 (1 mg) to $297 (3 µmol) . Custom synthesis options are also offered, with delivery times spanning 5–10 days .
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWUCPRWGBSQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-(difluoromethoxy)-4-methoxyaniline are compared below based on substituent groups, physicochemical properties, and commercial availability.
Table 1: Key Structural and Functional Analogs
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The difluoromethoxy group in this compound contributes to its moderate LogP (1.76), balancing solubility and membrane permeability. In contrast, the ethoxy analog (C₉H₁₁F₂NO₂) is predicted to have higher lipophilicity due to the longer alkyl chain . The methyl-substituted analog (C₈H₉F₂NO) exhibits reduced polarity (molecular weight: 173.16 vs. 189 Da) but lacks quantitative LogP data .
Positional Isomerism: The 4-(difluoromethoxy)-3-methoxyaniline isomer (CAS: 832739-34-1) shares the same molecular formula but reverses substituent positions.
Functional Group Modifications: Replacing the methoxy group with a morpholino ring (as in 3-Methoxy-4-morpholinoaniline dihydrochloride) introduces basicity and water solubility, making it suitable for ionic interactions in drug-receptor binding .
Commercial Accessibility :
- This compound is widely available from multiple suppliers, whereas analogs like 4-(difluoromethoxy)-3-ethoxyaniline lack commercial listings, suggesting synthetic challenges or niche applications .
Research Implications
- Fluorine’s Role: The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs (e.g., methoxy or ethoxy), a critical feature in kinase inhibitor design .
- Morpholino Derivatives: The dihydrochloride salt of 3-methoxy-4-morpholinoaniline highlights the utility of nitrogen-containing substituents in improving aqueous solubility for intravenous formulations .
Q & A
Q. What are the standard synthetic routes for 3-(Difluoromethoxy)-4-methoxyaniline, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the difluoromethoxy group onto a methoxyaniline precursor via reaction with difluoromethylating agents (e.g., ClCFOCH) under basic conditions. Optimization focuses on temperature control (40–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize byproducts like dehalogenated intermediates . Purification often employs column chromatography or recrystallization, with yields ranging from 60–85% depending on reaction scale .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., δ 6.5–7.2 ppm for aromatic protons, δ -40 to -60 ppm for CF groups) .
- HPLC-MS : Validates purity (>95%) and molecular weight (189.16 g/mol) via retention time and [M+H]+ ion peaks .
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm, C-O-C at 1250 cm) .
Q. How does the stability of this compound vary under different storage conditions?
The compound is sensitive to light and moisture. Long-term stability tests show degradation (<5% over 6 months) when stored in amber vials under inert gas (N) at -20°C. Exposure to ambient oxygen or humidity accelerates oxidation, forming quinone-like byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?
The electron-donating methoxy group at the 4-position directs electrophiles (e.g., nitration, halogenation) to the para position relative to the amine. Computational DFT studies suggest the difluoromethoxy group at the 3-position exerts a weak electron-withdrawing effect, further stabilizing intermediates via resonance . Experimental data show >80% para-substitution in nitration reactions .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, solvent) or impurities. Best practices include:
Q. What computational strategies are effective for modeling the interactions of this compound with biological targets?
- Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The difluoromethoxy group’s hydrophobicity enhances binding pocket occupancy .
- MD Simulations : Assess conformational stability in aqueous solutions (e.g., GROMACS with CHARMM force fields) .
- QSAR Models : Correlate substituent effects (e.g., fluorine substitution) with pharmacokinetic properties .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key issues include:
- Byproduct Formation : Scalable methods (e.g., continuous flow reactors) reduce side reactions by improving heat/mass transfer .
- Purification : High-performance liquid chromatography (HPLC) at pilot scale requires optimization for cost and time efficiency .
- Safety : Fluorinated intermediates may release HF; use corrosion-resistant equipment (e.g., Hastelloy) and rigorous ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
